RV-1729

Descripción general

Descripción

RV1729 es un inhibidor en fase clínica que se dirige a las isoformas PI3Kγ (fosfatidilinositol-3 quinasa gamma) y PI3Kδ (fosfatidilinositol-3 quinasa delta) . Se está investigando su potencial para el tratamiento de enfermedades pulmonares inflamatorias.

Aplicaciones Científicas De Investigación

Las aplicaciones de RV1729 se extienden a través de varios campos científicos:

Química: Estudio de sus relaciones estructura-actividad y optimización de sus propiedades farmacológicas.

Biología: Investigación de su impacto en las células inmunitarias, la inflamación y la señalización celular.

Medicina: Ensayos clínicos para enfermedades pulmonares inflamatorias como el asma y la EPOC.

Industria: Desarrollo potencial de terapias dirigidas.

Mecanismo De Acción

RV1729 inhibe PI3Kγ y PI3Kδ, ambas de las cuales desempeñan un papel crucial en las respuestas inmunitarias y la inflamación. Al bloquear estas quinasas, RV1729 modula las vías aguas abajo involucradas en la supervivencia celular, la proliferación y la producción de citoquinas.

Análisis Bioquímico

Biochemical Properties

RV-1729 plays a crucial role in biochemical reactions by inhibiting the activity of PI3Kδ. This inhibition is achieved by quantifying the release of phosphatidylinositol 3,4,5-triphosphate (PIP3), with an IC50 value of 12 nM . This compound exhibits twice the selectivity for PI3Kδ relative to PI3Kγ and is 16 times more selective for PI3Kδ compared to PI3Kα . By inhibiting PI3Kδ, this compound regulates immune and inflammatory responses, making it a valuable tool for studying these processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting PI3Kδ, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The inhibition of PI3Kδ by this compound reduces airway hyper-responsiveness, IgE release, pro-inflammatory cytokine expression, inflammatory cell accumulation in the lung, and vascular permeability . These effects make this compound a promising candidate for the treatment of inflammatory lung diseases such as asthma and COPD .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of PI3Kδ. By binding to the PI3Kδ enzyme, this compound prevents the phosphorylation of phosphatidylinositol 3,4,5-triphosphate (PIP3), thereby inhibiting downstream signaling pathways . This inhibition leads to a reduction in immune and inflammatory responses, as well as a decrease in pro-inflammatory cytokine expression . The selective inhibition of PI3Kδ by this compound is crucial for its therapeutic potential in treating inflammatory diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors in its long-term effects on cellular function . Studies have shown that this compound maintains its inhibitory activity over extended periods, making it a reliable tool for long-term research . Additionally, the long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of PI3Kδ activity . At high doses, this compound may also exhibit toxic or adverse effects . It is important to determine the optimal dosage of this compound to maximize its therapeutic potential while minimizing any potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with PI3Kδ . By inhibiting PI3Kδ, this compound affects the production of phosphatidylinositol 3,4,5-triphosphate (PIP3), which is a key molecule in various signaling pathways . The inhibition of PI3Kδ by this compound also affects metabolic flux and metabolite levels, further influencing cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It interacts with specific transporters and binding proteins that facilitate its localization and accumulation within target cells . The distribution of this compound within cells is crucial for its inhibitory activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PI3Kδ . The targeting signals and post-translational modifications of this compound direct it to specific compartments within the cell, ensuring its effective inhibition of PI3Kδ . The subcellular localization of this compound is essential for its activity and function in regulating immune and inflammatory responses .

Métodos De Preparación

Rutas de síntesis: La ruta de síntesis de RV1729 no se ha divulgado ampliamente en la literatura. Se sabe que RV1729 es un compuesto orgánico sintético desarrollado por RespiVert Ltd. (una subsidiaria de Janssen Biotech) y licenciado a Pulmatrix en 2017 . Desafortunadamente, los métodos de síntesis específicos y las condiciones de reacción siguen siendo de propiedad exclusiva.

Producción industrial: Los detalles sobre los métodos de producción a escala industrial también son limitados. Dado su estado clínico, es probable que RV1729 se produzca mediante procesos especializados, pero estos detalles no están disponibles públicamente.

Análisis De Reacciones Químicas

Reactividad: RV1729 inhibe las isoformas PI3Kγ y PI3Kδ. Se dirige selectivamente a estas quinasas, reduciendo la hiperreactividad de las vías respiratorias, la liberación de IgE, la expresión de citoquinas proinflamatorias y la acumulación de células inflamatorias en modelos preclínicos . El mecanismo de acción del compuesto implica la modulación de la vía PI3K.

Reactivos y condiciones comunes: Como se mencionó anteriormente, los reactivos y condiciones exactos para la síntesis de RV1729 son de propiedad exclusiva. Dada su actividad farmacológica, es probable que interactúe con las vías de señalización celular relacionadas con la inflamación y las respuestas inmunitarias.

Productos principales: El propio RV1729 es el producto principal de interés, ya que inhibe específicamente PI3Kγ y PI3Kδ. Sus efectos en las vías de señalización aguas abajo contribuyen a su potencial terapéutico.

Comparación Con Compuestos Similares

La singularidad de RV1729 radica en su doble inhibición de PI3Kγ y PI3Kδ. Los compuestos similares pueden incluir inhibidores selectivos de cualquiera de las isoformas, pero pocos combinan ambos objetivos.

Propiedades

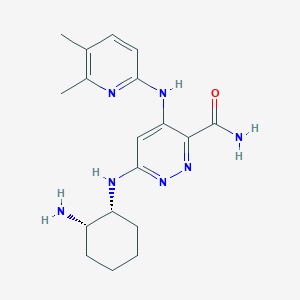

IUPAC Name |

6-[2-[[4-amino-3-(3-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3-[(2-chlorophenyl)methyl]-4-oxoquinazolin-5-yl]-N,N-bis(2-methoxyethyl)hex-5-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H39ClN8O5/c1-52-20-18-46(19-21-53-2)33(50)17-5-3-4-10-26-12-9-16-31-34(26)39(51)47(23-28-11-6-7-15-30(28)40)32(44-31)24-48-38-35(37(41)42-25-43-38)36(45-48)27-13-8-14-29(49)22-27/h6-9,11-16,22,25,49H,3,5,17-21,23-24H2,1-2H3,(H2,41,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLOHCIYTDRGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)C(=O)CCCC#CC1=C2C(=CC=C1)N=C(N(C2=O)CC3=CC=CC=C3Cl)CN4C5=NC=NC(=C5C(=N4)C6=CC(=CC=C6)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H39ClN8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1293915-42-0 | |

| Record name | RV-1729 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1293915420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RV-1729 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06H865SCMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is known about the structural characteristics of RV-1729?

A: this compound exists in two distinct crystalline forms: an anhydrous form and a hydrate form. [] This is significant because different crystalline forms of a drug can exhibit varying physicochemical properties, such as solubility and stability, which can impact its formulation and bioavailability. Further research on these properties is crucial for developing effective drug products.

Q2: Are there any challenges associated with formulating this compound for therapeutic use?

A: Developing stable and effective formulations for this compound presents some challenges. Research indicates that the compound is susceptible to degradation, necessitating the development of specific formulation strategies to enhance its stability. [] Additionally, optimizing the delivery method, especially for inhaled formulations, is crucial for achieving optimal drug deposition and efficacy in the lungs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)

![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)

![(3S)-4-[[(4R)-4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid](/img/structure/B610539.png)

![(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610540.png)